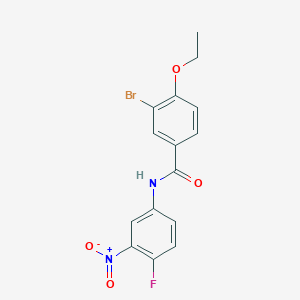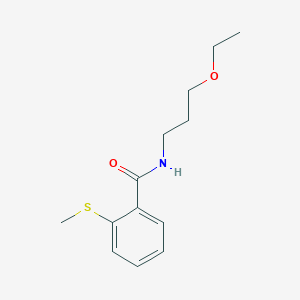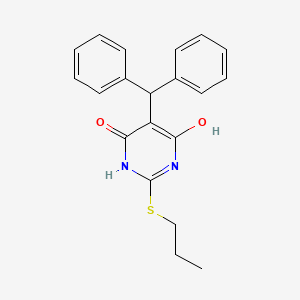![molecular formula C15H13ClO5S B5163276 ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5163276.png)
ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate, commonly known as ECSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ECSB is a white crystalline powder that has a molecular weight of 352.83 g/mol and a melting point of 132-134°C. This compound has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of ECSB is not fully understood. However, it has been suggested that ECSB may exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. This inhibition leads to a reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
ECSB has been found to have several biochemical and physiological effects. In vitro studies have shown that ECSB can inhibit the activity of COX-2 and LOX enzymes. It has also been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that ECSB can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
One of the advantages of ECSB is its potential as a scaffold for the development of novel drugs. Its chemical structure can be modified to improve its pharmacological properties. Another advantage is its potential as a tool for the study of inflammation and pain. However, one of the limitations of ECSB is its low solubility in water, which can make it difficult to formulate for in vivo studies.
未来方向
There are several future directions for the study of ECSB. One direction is the development of novel ECSB derivatives with improved pharmacological properties. Another direction is the study of the potential of ECSB in the treatment of neurological disorders such as Alzheimer's disease. Additionally, the use of ECSB as a tool for the study of inflammation and pain in vivo requires further investigation. The potential applications of ECSB in material science also require further exploration.
合成方法
The synthesis of ECSB can be achieved through a multi-step process involving the reaction between 2-chlorobenzenesulfonyl chloride and 4-hydroxybenzoic acid ethyl ester in the presence of a base such as triethylamine. This reaction results in the formation of ECSB as a white crystalline powder with a yield of 70-80%.
科学研究应用
ECSB has been found to have potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, ECSB has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have potential in the treatment of cancer and neurological disorders. In drug discovery, ECSB has been used as a scaffold for the development of novel drugs. In material science, ECSB has been studied for its potential applications in the development of polymers and nanomaterials.
属性
IUPAC Name |
ethyl 4-(2-chlorophenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO5S/c1-2-20-15(17)11-7-9-12(10-8-11)21-22(18,19)14-6-4-3-5-13(14)16/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYAKDMDCDZVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-[3-(4-tert-butylphenoxy)propoxy]quinoline](/img/structure/B5163232.png)

![8-{[2-(4-fluorophenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5163257.png)
![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5163263.png)
![4-fluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5163271.png)

![4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5163285.png)

![2-dibenzo[b,d]furan-3-yl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5163298.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(1-methyl-1H-pyrrol-3-yl)acetamide](/img/structure/B5163302.png)
